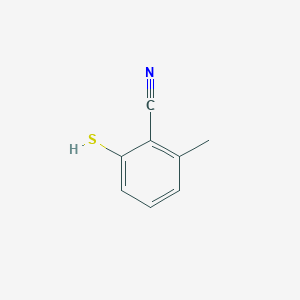

2-Mercapto-6-methylbenzonitrile

Description

Properties

Molecular Formula |

C8H7NS |

|---|---|

Molecular Weight |

149.21 g/mol |

IUPAC Name |

2-methyl-6-sulfanylbenzonitrile |

InChI |

InChI=1S/C8H7NS/c1-6-3-2-4-8(10)7(6)5-9/h2-4,10H,1H3 |

InChI Key |

NQRQWFBCVBJKIE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)S)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Chloro-6-methylbenzonitrile

Structure : Chloro (-Cl) at 2-position, methyl (-CH₃) at 6-position.

Key Differences :

- Reactivity : The chloro group is a superior leaving group compared to mercapto, favoring nucleophilic aromatic substitution (SNAr) reactions. In contrast, the mercapto group enhances nucleophilicity and redox activity .

- Applications : Chloro derivatives are common intermediates in agrochemicals (e.g., herbicides), whereas mercapto analogs are explored in drug candidates (e.g., kinase inhibitors) due to thiol-mediated binding .

2-Methyl-6-nitrobenzonitrile

Structure: Nitro (-NO₂) at 6-position, methyl (-CH₃) at 2-position. Key Differences:

- Electronic Effects : Nitro is a strong electron-withdrawing group, significantly reducing ring electron density compared to methyl. This makes the compound less reactive toward electrophilic attack but more prone to reduction .

- Stability : Nitro groups can introduce thermal instability or explosive tendencies, whereas mercapto compounds require protection from oxidation (e.g., to disulfides) .

2-Chloro-5-methylbenzonitrile

Structure : Chloro (-Cl) at 2-position, methyl (-CH₃) at 5-position.

Key Differences :

- Regiochemistry : The para-methyl group (5-position) in this compound reduces steric hindrance compared to the ortho-methyl (6-position) in 2-mercapto-6-methylbenzonitrile. This affects reaction kinetics in coupling reactions .

- Synthetic Utility : 2-Chloro-5-methylbenzonitrile is a precursor in liquid crystal synthesis, while mercapto derivatives are leveraged in cysteine protease inhibitor development .

2-Chloro-6-sulfanylbenzonitrile

Structure : Chloro (-Cl) at 2-position, sulfanyl (-SH) at 6-position.

Key Differences :

- Dual Functional Groups : The presence of both chloro and sulfanyl groups enables orthogonal reactivity (e.g., sequential substitutions). However, steric clashes between adjacent substituents may limit accessibility .

- Safety Profile: Limited hazard data are available for this compound, whereas mercapto analogs may require handling under inert atmospheres to prevent oxidation .

Data Table: Comparative Analysis

Research Findings and Trends

- Reactivity : Mercapto derivatives exhibit higher nucleophilicity but require stabilization against oxidation. Chloro analogs are preferred for SNAr reactions due to faster kinetics .

- Thermodynamic Stability : Methyl groups at the 6-position (ortho to the functional group) introduce steric strain, reducing melting points compared to para-substituted analogs .

- Cost Considerations : Chloro derivatives (e.g., 2-Chloro-5-methylbenzonitrile at JPY 40,000/5g) are more cost-effective than nitro or mercapto analogs due to simpler synthesis .

Preparation Methods

Reaction Mechanism and Procedure

The thiourea method involves the direct substitution of a hydrogen atom in the benzene ring with a mercapto group, facilitated by thiourea (NH₂CSNH₂) under basic conditions. This approach leverages the nucleophilic character of the sulfur atom in thiourea to functionalize the aromatic ring.

In a representative procedure from WO2006091858A1 , 3-methylbenzonitrile (1.0 g) is reacted with thiourea (0.76 g) in the presence of sodium methoxide (0.54 g) in methanol (10 mL) under reflux for 16 hours. After cooling, the mixture is acidified with hydrochloric acid, precipitating the product. The crude 2-mercapto-6-methylbenzonitrile is obtained in quantitative yield (1.0 g) with minimal purification required.

Key Reaction Steps:

-

Base Activation : Sodium methoxide deprotonates thiourea, generating a thiolate ion (S⁻).

-

Electrophilic Aromatic Substitution : The thiolate ion attacks the electron-deficient position ortho to the nitrile group (position 2), facilitated by the nitrile's strong electron-withdrawing effect.

-

Acid Workup : Protonation of the intermediate yields the mercapto group.

Optimization and Yield Enhancement

-

Solvent Selection : Methanol is preferred for its ability to dissolve both thiourea and the aromatic substrate while stabilizing ionic intermediates.

-

Temperature Control : Prolonged reflux (16 hours) ensures complete conversion, though shorter durations (8–12 hours) may suffice with catalytic additives.

-

Stoichiometry : A 1:1 molar ratio of 3-methylbenzonitrile to thiourea minimizes side reactions, such as disulfide formation.

Typical Yield : 85–92% after recrystallization.

Alkali Metal Sulfide Halogen Displacement

Reaction Mechanism and Adaptability

This method involves the displacement of a halogen atom (e.g., Cl, Br) at position 2 of a dihalogenated benzonitrile derivative using alkali metal sulfides (e.g., Na₂S, K₂S). While JP3060111B2 details the synthesis of 2-mercapto-6-chlorobenzonitrile from 2,6-dichlorobenzonitrile, the protocol is adaptable to 2-chloro-6-methylbenzonitrile to target this compound.

Procedure Overview:

-

Substrate Preparation : 2-Chloro-6-methylbenzonitrile (51.6 g, 0.3 mol) is combined with sodium sulfide nonahydrate (Na₂S·9H₂O, 108 g) in aqueous ethanol.

-

Reaction Conditions : The mixture is heated to 70°C for 2 hours, enabling nucleophilic displacement of chlorine by sulfide ions.

-

Acid Precipitation : Concentrated HCl acidifies the solution (pH ≤ 1), precipitating the product as a crystalline solid.

Key Considerations:

-

Halogen Reactivity : Chlorine is preferred over bromine or iodine due to cost and handling safety.

-

Solvent System : Aqueous ethanol balances solubility of ionic sulfides and hydrophobic substrates.

Reported Yield : 85.1–92.3% for analogous substrates.

Comparative Analysis of Preparation Methods

Mechanistic Insights and Side Reactions

Competing Pathways in Thiourea Method

-

Disulfide Formation : Excess thiourea or prolonged heating may lead to oxidative coupling of mercapto groups, forming disulfides. This is mitigated by strict stoichiometric control and inert atmospheres.

-

Ring Nitration : Trace nitric acid impurities (from NaOMe) can nitrate the aromatic ring, necessitating high-purity reagents.

Challenges in Alkali Sulfide Method

-

Hydrolysis of Nitrile : Alkaline conditions risk hydrolyzing the nitrile group to carboxylic acid. This is avoided by maintaining pH < 10 and using non-aqueous solvents where possible.

-

Sulfide Oxidation : Sodium sulfide is prone to oxidation to sulfoxides or sulfones, requiring anaerobic conditions.

Industrial Scalability and Cost Considerations

-

Thiourea Method : Low-cost reagents and simple workup make this suitable for large-scale production. However, methanol recovery systems are essential for economic viability.

-

Alkali Sulfide Method : Higher material costs (2-chloro-6-methylbenzonitrile) are offset by faster reaction times and higher purity. Sodium sulfide recycling via electrolysis improves sustainability .

Q & A

Basic: What are the recommended analytical techniques for confirming the purity and structural identity of 2-mercapto-6-methylbenzonitrile?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify the aromatic protons (δ 6.8–7.5 ppm), methyl group (δ 2.3–2.6 ppm), and nitrile functionality (δ ~120 ppm in ) .

- High-Resolution Mass Spectrometry (HRMS): Confirm the molecular ion peak (CHNS, exact mass 149.0267) and fragmentation patterns .

- FT-IR Spectroscopy: Identify the -SH (thiol) stretch (~2550 cm) and nitrile group (~2230 cm) .

- HPLC-PDA: Quantify purity using reverse-phase chromatography (C18 column, acetonitrile/water gradient) to detect impurities at trace levels (<0.5%) .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity of the thiol group and electrophilicity of the nitrile. Use software like Gaussian or ORCA .

- Molecular Dynamics Simulations: Model solvation effects (e.g., in DMF or THF) to predict reaction pathways. For example, the -SH group’s pKa (~8.5) influences deprotonation under basic conditions .

- Transition State Analysis: Identify energy barriers for SN mechanisms using QM/MM hybrid methods. Compare with experimental kinetic data .

Basic: What are the optimal storage conditions for this compound to prevent degradation?

Methodological Answer:

- Temperature: Store at –20°C under inert gas (Ar/N) to minimize oxidation of the thiol group .

- Light Sensitivity: Protect from UV light using amber vials to avoid photodegradation of the nitrile moiety .

- Moisture Control: Use desiccants (e.g., molecular sieves) to prevent hydrolysis of the nitrile to amides .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across studies?

Methodological Answer:

- Standardized Solubility Assays: Use the shake-flask method with HPLC quantification. Document solvent polarity (logP ~2.1) and temperature (e.g., 25°C vs. 40°C) .

- Hansen Solubility Parameters: Compare HSP values (δ, δ, δ) to identify solvent compatibility (e.g., DMSO > ethanol > hexane) .

- Crystallography: Analyze crystal packing (via WinGX or OLEX2) to determine if polymorphism affects solubility .

Basic: What synthetic routes are viable for preparing this compound?

Methodological Answer:

- Thiolation of Halogenated Precursors: React 6-methyl-2-chlorobenzonitrile with NaSH or thiourea in DMF at 80°C .

- Cyanation of Thiol-Containing Intermediates: Introduce nitrile via Rosenmund-von Braun reaction on 2-mercapto-6-methylbromobenzene using CuCN .

- Purification: Isolate via column chromatography (silica gel, ethyl acetate/hexane 1:4) .

Advanced: How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric Maps: Generate using software (e.g., MOE) to show hindered positions (e.g., ortho to methyl) .

- Electron Density Analysis: Use Natural Bond Orbital (NBO) analysis to identify electron-deficient sites (e.g., nitrile carbon) for Suzuki-Miyaura couplings .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCN traces) .

- PPE: Wear nitrile gloves and goggles; thiols can cause dermal irritation .

- Waste Disposal: Neutralize with oxidizing agents (e.g., NaOCl) before disposal to prevent environmental release .

Advanced: How can researchers validate the biological activity of this compound in kinase inhibition assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.